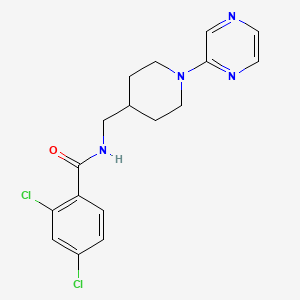![molecular formula C26H28ClN5O B2498225 2-(4-Butoxyphenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1115318-22-3](/img/structure/B2498225.png)
2-(4-Butoxyphenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazine derivatives, including compounds similar to 2-(4-Butoxyphenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine, typically involves multi-step chemical reactions. These processes can include the condensation of alpha-halocarbonyl derivatives with an aminopyrazine or the oxidation-dehydration of a [(beta-hydroxyalkyl)amino]pyrazine. Modifications on the pyrazine moiety, such as alkyl or halo substitution, are crucial for tailoring the compound's properties for specific applications (Lumma et al., 1983).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazine derivatives is characterized by the presence of a pyrazine ring fused with a pyrazole moiety, which can significantly affect the compound's electronic and spatial configuration. This structural arrangement contributes to the compound's potential interactions with various biological targets and its chemical reactivity. The addition of substituents like the 4-butoxyphenyl and 3-chlorophenyl groups further modulates the molecular properties, such as solubility, stability, and reactivity (Şahin et al., 2012).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrazine derivatives can participate in a variety of chemical reactions, including cycloaddition, nucleophilic substitution, and oxidation-reduction processes. These reactions are essential for further functionalization of the core structure, enabling the synthesis of a wide range of derivatives with varied chemical properties. The reactivity of the compound is significantly influenced by the nature of the substituents and the electronic characteristics of the pyrazine and pyrazole rings (Aparicio et al., 2006).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, are crucial for its application in different fields. These properties are determined by the compound's molecular structure and the nature of its substituents. X-ray crystallography and spectroscopic methods (e.g., NMR, IR) are commonly used to elucidate these properties, providing insights into the compound's stability and behavior under various conditions (Naveen et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazolo[1,5-a]pyrazine derivatives, including their reactivity, stability, and interactions with other molecules, are influenced by the electronic distribution within the molecule and the presence of functional groups. These properties are critical for the compound's potential use in chemical synthesis, pharmaceutical development, and material science. Studies on the compound's behavior in chemical reactions and its interactions with biological targets can provide valuable information for designing new compounds with desired activities and properties (Abdelhamid et al., 2012).
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Chemical synthesis techniques for similar compounds involve multi-step reactions, including the preparation of core pyrazole and piperazine derivatives. The structural elucidation of these compounds is confirmed using various spectroscopic methods, including NMR, IR, and mass spectrometry, alongside X-ray crystallography for precise molecular geometry determination (Lv, Ding, & Zhao, 2013).
Molecular Docking and Antimicrobial Activity
Molecular docking studies are employed to predict the interaction between synthesized compounds and biological targets, providing insights into their potential as drug candidates. Antimicrobial evaluation of these compounds shows promising results against various bacterial and fungal strains, indicating their potential application in developing new antimicrobial agents (Patil et al., 2021).
Biological Activities and Potential Therapeutic Applications
Compounds with similar chemical structures demonstrate various biological activities, including genotoxicity studies, which are crucial for assessing the safety profile of potential therapeutic agents. Additionally, derivatives exhibit significant antitumor and antimicrobial activities, suggesting their applicability in designing novel treatments for infectious diseases and cancer (Gein et al., 2013), (Kalgutkar et al., 2007).
Propriétés
IUPAC Name |
2-(4-butoxyphenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O/c1-2-3-17-33-23-9-7-20(8-10-23)24-19-25-26(28-11-12-32(25)29-24)31-15-13-30(14-16-31)22-6-4-5-21(27)18-22/h4-12,18-19H,2-3,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBWONTUSBKNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

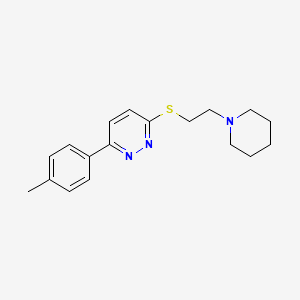
![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2498145.png)
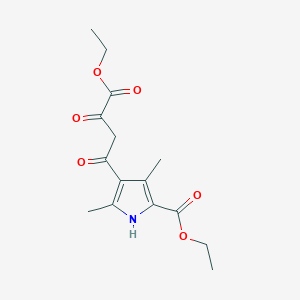
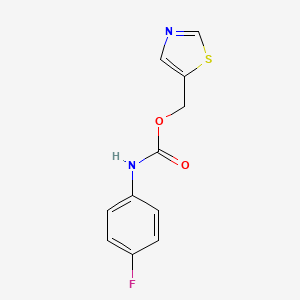
![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2498149.png)


![1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2498154.png)
![4-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2498155.png)

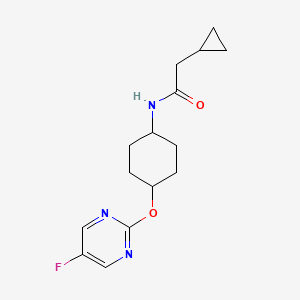
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2498158.png)
![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498159.png)
